molecular formula C11H12N4O3S B1681184 Sulfalene CAS No. 152-47-6

Sulfalene

Cat. No.: B1681184
CAS No.: 152-47-6
M. Wt: 280.31 g/mol
InChI Key: KXRZBTAEDBELFD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sulfalene, a synthetic antibacterial agent belonging to the sulfonamide class of drugs, primarily targets the bacterial enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid, a vital nutrient for bacterial growth and replication .

Mode of Action

This compound functions by inhibiting the bacterial enzyme dihydropteroate synthase . This enzyme is pivotal in the bacterial synthesis of folic acid, a compound necessary for DNA, RNA, and protein synthesis . By blocking this enzyme, this compound effectively starves the bacteria of folic acid, thereby inhibiting their growth and replication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthase, this compound disrupts this pathway, leading to a deficiency in folic acid. This deficiency hampers the synthesis of DNA, RNA, and proteins, which are essential for bacterial growth and replication .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties . This compound is usually administered orally for systemic bacterial infections . The onset of action for this compound is typically within a few hours, with peak plasma concentrations reached in about 4 to 6 hours post-administration . The long half-life of this compound allows it to maintain effective blood levels over an extended period .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth and replication . By blocking the synthesis of folic acid, an essential nutrient for bacteria, this compound effectively starves the bacteria, leading to their inability to grow and replicate .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfametopyrazine is synthesized through a series of chemical reactions involving the sulfonation of pyrazine derivatives. The key steps include:

    Sulfonation: The introduction of a sulfonamide group to the pyrazine ring.

    Amination: The addition of an amino group to the benzene ring.

The reaction conditions typically involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of sulfametopyrazine involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Sulfametopyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sulfametopyrazine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Comparison

Sulfametopyrazine is unique among sulfonamides due to its long-acting nature and high plasma binding. This allows for sustained therapeutic levels in the body, making it effective for prolonged treatment courses. Compared to other sulfonamides, sulfametopyrazine has a longer half-life and requires less frequent dosing .

Properties

IUPAC Name

4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S/c1-18-11-10(13-6-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRZBTAEDBELFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046179
Record name Sulfalene
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Molecular Weight

280.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sulfametopyrazine
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Solubility

>42 [ug/mL] (The mean of the results at pH 7.4), 4.06e-01 g/L
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Record name Sulfametopyrazine
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Mechanism of Action

Sulfametopyrazine is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. Para-aminobenzoic acid (PABA), a substrate of the enzyme is prevented from binding. The inhibited reaction is necessary in these organisms for the synthesis of folic acid.
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CAS No.

152-47-6
Record name Sulfalene
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Melting Point

169.5 °C
Record name Sulfametopyrazine
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Record name Sulfametopyrazine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Sulfalene?

A1: this compound, a long-acting sulfonamide, acts as a competitive inhibitor of dihydropteroate synthase in susceptible organisms. [] This enzyme is crucial for the synthesis of folate, essential for DNA synthesis and cell survival. By inhibiting this pathway, this compound effectively disrupts parasite growth. []

Q2: Does this compound exhibit a synergistic effect when combined with other drugs?

A2: Yes, this compound demonstrates a synergistic effect when combined with dihydrofolate reductase (DHFR) inhibitors like pyrimethamine. [] This combination creates a sequential blockade in the folate synthesis pathway, enhancing its efficacy against malaria parasites. []

Q3: How does the mechanism of action of this compound differ from that of quinine in treating malaria?

A3: While this compound targets folate synthesis in parasites, quinine exerts its antimalarial effect by interfering with the parasite's ability to detoxify heme, a byproduct of hemoglobin degradation. This difference highlights the distinct mechanisms employed by these drugs to combat malaria. []

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound. For precise information, please refer to chemical databases such as PubChem or ChemSpider.

Q5: Is there any information available on the spectroscopic data of this compound?

A5: The provided research articles do not delve into the spectroscopic characterization of this compound. For detailed spectroscopic data, you may want to consult specialized chemical databases or research publications focused on spectroscopic analysis.

Q6: Are there any studies on this compound's material compatibility and stability under various conditions?

A6: The provided research focuses primarily on the pharmacological aspects of this compound. Information regarding material compatibility and stability under various conditions is not discussed in these papers.

Q7: Are there any catalytic properties and applications described for this compound?

A7: The provided research papers focus on this compound's role as an antimalarial agent. There is no mention of any catalytic properties or applications associated with this compound.

Q8: Are there any computational chemistry studies or QSAR models developed for this compound?

A8: The provided research primarily focuses on in vivo and clinical studies related to this compound. There's no mention of computational chemistry studies or QSAR models for this compound.

Q9: How does modifying the structure of this compound affect its activity, potency, and selectivity?

A9: The research papers do not provide insights into the structure-activity relationship (SAR) of this compound or the impact of structural modifications on its activity, potency, and selectivity.

Q10: What are the stability profiles of this compound, and are there any formulation strategies to enhance its stability, solubility, or bioavailability?

A10: While the research confirms that this compound is a long-acting sulfonamide, specific details about its stability under various conditions and formulation strategies are not elaborated upon.

Q11: Is there any information on SHE regulations and compliance related to this compound?

A11: The research papers primarily focus on the efficacy and clinical aspects of this compound. They do not delve into specific SHE regulations or compliance related to this compound.

Q12: What is the absorption, distribution, metabolism, and excretion (ADME) profile of this compound?

A12: this compound exhibits slow absorption after oral administration. [] It distributes widely in the body, including the cerebrospinal fluid. [] The drug undergoes acetylation in the liver, and both parent and acetylated forms are excreted in the urine. [, ] The elimination half-life is long, contributing to its long-acting property. [, , ]

Q13: Does acetylator phenotype influence the pharmacokinetics or therapeutic response to this compound?

A13: Research suggests that while acetylator phenotype influences the half-life of non-acetylated this compound in plasma before malaria infection, this difference becomes insignificant during an active infection. [] Additionally, no significant association was found between acetylator phenotype and the therapeutic response to this compound or its combination with pyrimethamine. [, ]

Q14: Are there known resistance mechanisms to this compound in Plasmodium falciparum?

A14: The research papers suggest that resistance to this compound can develop, often in conjunction with resistance to other antimalarials like pyrimethamine. [, ] This highlights the need for careful monitoring of drug resistance patterns and the development of new antimalarial strategies. []

Q15: What in vivo models have been used to study this compound efficacy against malaria?

A15: Research has utilized rhesus monkeys infected with Plasmodium knowlesi as a model to study the antimalarial effects of this compound and its synergistic action with Trimethoprim. [] This model demonstrated the curative potential of the drug combination against the parasite. [] Additionally, studies in mice infected with Plasmodium berghei have demonstrated the potentiating action of this compound-pyrimethamine mixtures against drug-resistant strains. []

Q16: Is there any information on the toxicity and safety profile of this compound?

A16: While generally considered safe and well-tolerated, this compound can cause side effects, with skin reactions being a significant concern, particularly with prolonged use or high doses. [] It is crucial to use this medication under the guidance of a healthcare professional.

Q17: What analytical methods are commonly employed for the detection and quantification of this compound?

A17: Several analytical methods are used to detect and quantify this compound, including:

    Q18: Has the environmental impact of this compound been assessed?

    A18: The provided research papers primarily focus on the pharmacological and clinical aspects of this compound. There is no information about its environmental impact or degradation pathways in these studies.

    Q19: Are there viable alternatives or substitutes for this compound, and how do they compare?

    A19: Alternative antimalarial drugs exist, with their suitability depending on factors like the geographical location, drug resistance patterns, and the clinical presentation of the infection. Some alternatives mentioned in the research include:

    Q20: Are there any studies on the immunogenicity of this compound or its potential to induce immunological responses?

    A20: The provided research focuses on the efficacy and safety of this compound in treating malaria. It does not include information about its immunogenicity or potential to induce immunological responses.

    Q21: Does this compound interact with drug transporters or metabolizing enzymes?

    A21: The research primarily focuses on the clinical aspects of this compound. Detailed information regarding its interactions with drug transporters or metabolizing enzymes is not discussed.

    Q22: Is there any historical context or are there any milestones associated with this compound research?

    A22: The provided research highlights the historical context of this compound use, particularly its emergence as a treatment option for chloroquine-resistant malaria, especially when combined with pyrimethamine. [, , , ] This combination offered a valuable tool in combating the growing problem of drug resistance. [, , , ]

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